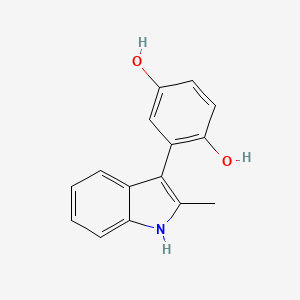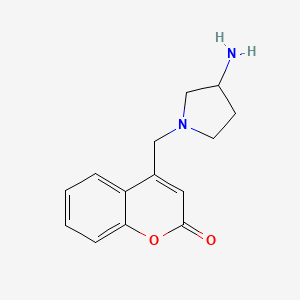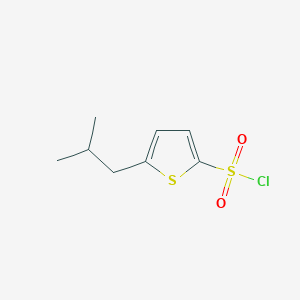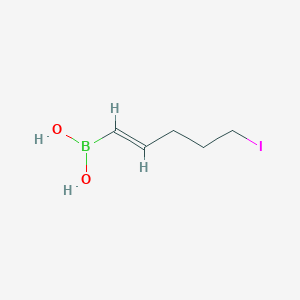
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a complex organic compound that features a chromene ring fused with an oxadiazole ring and an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The chromene moiety is known for its presence in various natural products and pharmaceuticals, while the oxadiazole ring is recognized for its stability and biological activity.
準備方法
The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base, such as sodium ethoxide.
Oxadiazole Ring Formation: The chromene derivative is then reacted with hydrazine hydrate to form a hydrazone intermediate, which is subsequently cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Ethanamine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing catalysts and green chemistry principles to enhance efficiency and reduce environmental impact.
化学反応の分析
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in sensors and electronic devices.
作用機序
The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the oxadiazole ring can enhance the compound’s stability and binding affinity. The ethanamine group may facilitate the compound’s interaction with biological membranes and transport proteins, enhancing its bioavailability and efficacy.
類似化合物との比較
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole: This compound features an imidazole ring instead of an oxadiazole ring, which may result in different biological activities and properties.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: This compound contains a triazine ring, which can confer different chemical reactivity and biological activity compared to the oxadiazole ring.
3-(2-Bromoacetyl)-2H-chromen-2-one: This compound has a bromoacetyl group, which can participate in different chemical reactions compared to the ethanamine group.
The uniqueness of this compound lies in its combination of the chromene, oxadiazole, and ethanamine moieties, which confer a distinct set of chemical and biological properties.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H13N3O2/c1-8(14)13-15-12(16-18-13)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7,14H2,1H3 |
InChIキー |
TUFLYNWIDXPFBN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
